1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 7-chloro-1,2-dihydroquinoxaline-3-one with benzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline can be compared with other quinoxaline derivatives such as:
- 1-Benzoyl-6-chloro-1,2-dihydro-3-aminoquinoxaline
- 1-Benzoyl-8-chloro-1,2-dihydro-3-aminoquinoxaline
- 1-Benzoyl-7-chloro-1,2-dihydro-4-aminoquinoxaline
These compounds share similar structural features but differ in the position of the substituents, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
(3-amino-7-chloro-2H-quinoxalin-1-yl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-6-7-12-13(8-11)19(9-14(17)18-12)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHRUGQPRXFJSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1C(=O)C3=CC=CC=C3)C=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151967 |
Source
|
Record name | 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117932-48-6 |
Source
|
Record name | 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117932486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.